

MR837: A Chemical Probe for Interrogating the NSD2-PWWP1 Domain

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone lysine methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 predominantly catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36), epigenetic marks generally associated with active transcription.[1][2][3][4] Aberrant expression, amplification, or somatic mutations of NSD2 are implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it an attractive therapeutic target.[1][2][3][4] Efforts to develop inhibitors targeting the catalytic SET domain have faced challenges.[2][3][4] An alternative approach is to target the non-enzymatic domains of NSD2, such as the PWWP domains, which are crucial for its chromatin localization and function.[1][2][3]

MR837 has been identified as a small molecule inhibitor that targets the N-terminal PWWP (PWWP1) domain of NSD2.[2][5][6] It functions by blocking the protein-protein interaction between the NSD2-PWWP1 domain and its binding partner, dimethylated histone H3 lysine 36 (H3K36me2).[2][3][4] This guide provides a comprehensive overview of MR837 as a chemical probe for NSD2, including its biochemical and cellular activities, detailed experimental methodologies for its characterization, and insights into the NSD2 signaling pathways it perturbs.



Quantitative Data for MR837

The following tables summarize the key quantitative data for **MR837**'s interaction with the NSD2-PWWP1 domain.

Parameter	Value	Assay	Source
Binding Affinity			
Dissociation Constant (Kd)	7 μΜ	Surface Plasmon Resonance (SPR)	[6]
Dissociation Constant (Kd)	3.4 μΜ	Surface Plasmon Resonance (SPR)	[7][8][9]
Inhibitory Concentration			
IC50 (NSD2-Histone H3.3 interaction)	17.3 μΜ	NanoBRET Assay (U2OS cells)	[6]
IC50 (Histone-lysine N-methyltransferase NSD2)	24.67 μΜ	Enzymatic Assay	[6]
Thermal Shift			
ΔTagg	6.2 °C	Differential Scanning Light Scattering (DSLS)	[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **MR837** and its interaction with NSD2 are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination



SPR is utilized to measure the binding kinetics and affinity between **MR837** and the NSD2-PWWP1 domain.

- Instrumentation: A Biacore instrument or similar is used.
- · Ligand Immobilization:
 - A sensor chip (e.g., CM5) is activated.
 - The purified recombinant NSD2-PWWP1 protein is immobilized on the sensor chip surface.
- Analyte Injection:
 - A series of concentrations of MR837, dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO), are prepared.
 - The MR837 solutions are injected over the sensor chip surface.
- Data Analysis:
 - The binding is monitored in real-time by detecting changes in the refractive index at the surface.
 - The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
 - The equilibrium dissociation constant (Kd) is calculated as koff/kon.

NanoBRET™ Assay for Cellular Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is employed to quantify the engagement of **MR837** with the NSD2-PWWP1 domain within living cells.

- Cell Line: U2OS cells are commonly used.
- Plasmids:



- A vector expressing the NSD2-PWWP1 domain fused to NanoLuc® luciferase (the energy donor).
- A vector expressing histone H3.3 fused to HaloTag® (the energy acceptor).

Procedure:

- U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 plasmids.
- After an appropriate incubation period to allow for protein expression, the cells are treated with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.
- The cells are then treated with varying concentrations of MR837 or a vehicle control (DMSO).
- The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader.

• Data Analysis:

- The BRET ratio is calculated by dividing the acceptor emission by the donor emission.
- The IC50 value, representing the concentration of MR837 that inhibits 50% of the NSD2-PWWP1-H3.3 interaction, is determined by plotting the BRET ratio against the logarithm of the MR837 concentration and fitting the data to a dose-response curve.[11]

Differential Scanning Fluorimetry (DSF) for Thermal Stability

DSF, also known as a thermal shift assay, is used to assess the stabilization of the NSD2-PWWP1 protein upon binding of **MR837**.

- Instrumentation: A real-time PCR instrument is typically used.
- Reagents:
 - Purified NSD2-PWWP1 protein.



- A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™
 Orange).
- MR837 dissolved in a compatible buffer.

Procedure:

- The purified NSD2-PWWP1 protein is mixed with the fluorescent dye in the presence of either MR837 or a vehicle control.
- The temperature of the mixture is gradually increased in the real-time PCR instrument.
- The fluorescence intensity is measured at each temperature increment.

Data Analysis:

- As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
- A melting curve is generated by plotting fluorescence intensity against temperature.
- The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the transition.
- The change in melting temperature (ΔTm) between the MR837-treated and control samples indicates the extent of protein stabilization.

AlphaScreen™ for In Vitro Interaction Inhibition

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of the NSD2-PWWP1 and H3K36me2 interaction in vitro.

- Principle: Donor and acceptor beads are brought into proximity through a biological interaction, leading to a luminescent signal.
- Reagents:
 - Biotinylated H3K36me2 peptide.



- GST-tagged NSD2-PWWP1 protein.
- Streptavidin-coated donor beads.
- Anti-GST antibody-conjugated acceptor beads.

Procedure:

- The GST-NSD2-PWWP1 protein is incubated with the biotinylated H3K36me2 peptide in the presence of varying concentrations of MR837.
- Streptavidin-coated donor beads and anti-GST acceptor beads are added to the mixture.
- The plate is incubated to allow for bead-protein interactions.
- The AlphaScreen™ signal is read on a compatible plate reader.

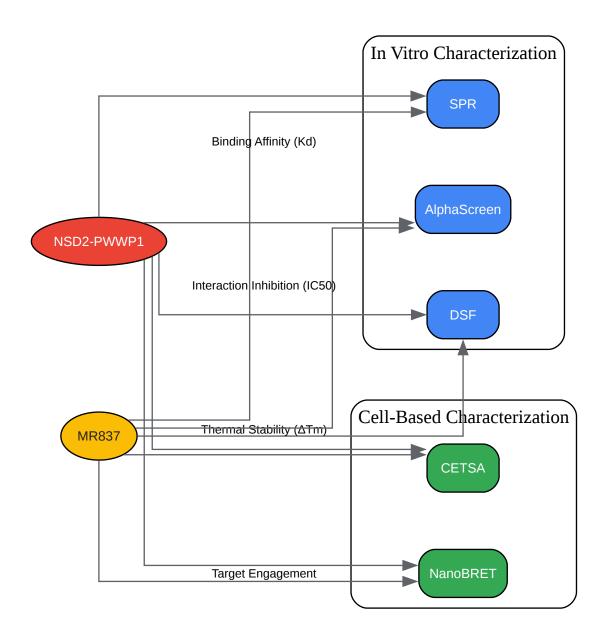
Data Analysis:

- In the absence of an inhibitor, the interaction between NSD2-PWWP1 and H3K36me2
 brings the donor and acceptor beads close, generating a signal.
- MR837 disrupts this interaction, leading to a decrease in the signal.
- The IC50 value is determined from the dose-response curve of the signal versus the MR837 concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving NSD2 and the experimental workflow for characterizing **MR837**.



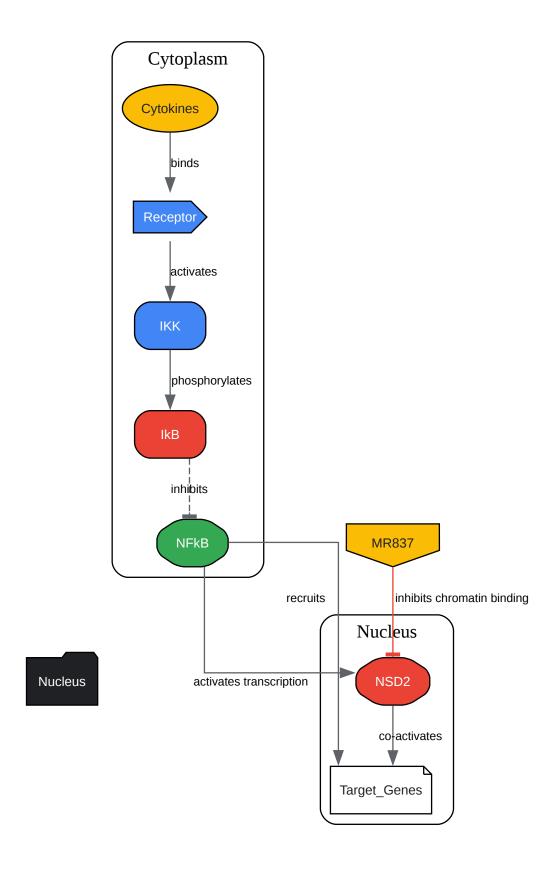


Target Engagement (IC50)

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Experimental workflow for MR837 characterization.

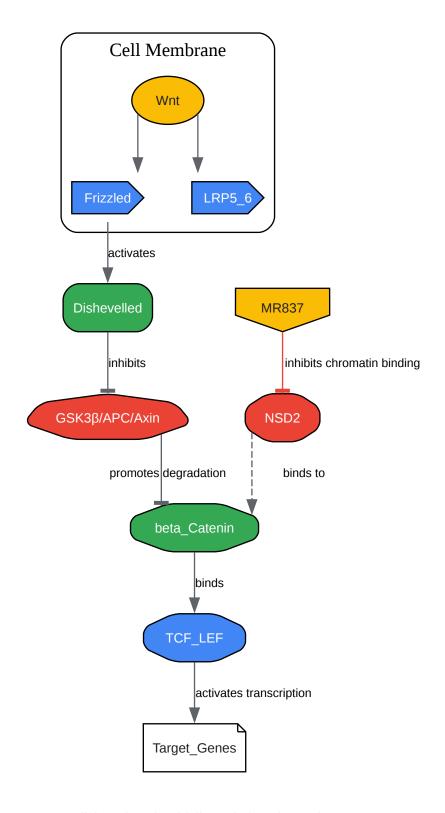




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NSD2's role as a co-activator in the NF-κB signaling pathway.

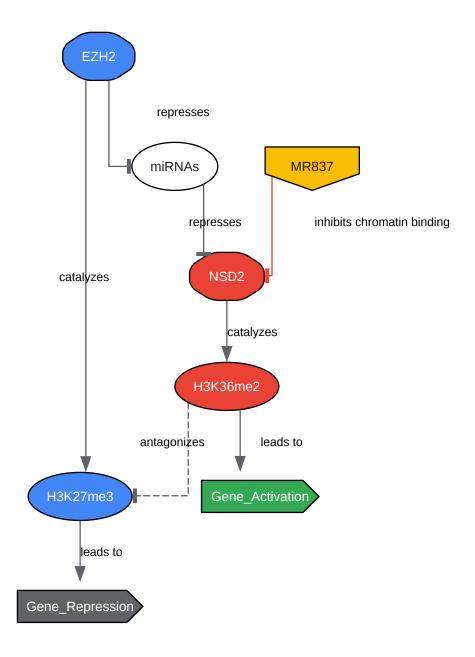




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NSD2's interaction with the Wnt/ β -catenin signaling pathway.





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Crosstalk between NSD2 and EZH2 in epigenetic regulation.

Conclusion and Future Directions

MR837 serves as a valuable chemical probe for investigating the biological functions of the NSD2-PWWP1 domain. Its ability to disrupt the interaction between NSD2 and H3K36me2 allows for the elucidation of NSD2's role in various cellular processes, including transcriptional regulation and oncogenesis. The development of MR837 has paved the way for more potent and selective probes, such as UNC6934, further enhancing the toolkit for studying NSD2



biology. Future research can leverage **MR837** and its analogs to explore the therapeutic potential of targeting the NSD2-PWWP1 domain in cancers and other diseases where NSD2 is dysregulated. Additionally, these probes can be instrumental in developing novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of NSD2.

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